

BI-7273: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: BI-7273

Cat. No.: B606094

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **BI-7273**, a potent and selective dual inhibitor of the bromodomains BRD7 and BRD9. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Chemical Structure and Physicochemical Properties

BI-7273, with the chemical name 4-(4-((dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methyl-2,7-naphthyridin-1(2H)-one, is a small molecule inhibitor.^{[1][2][3]} Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of **BI-7273**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₃ N ₃ O ₃	[1][2][4]
Molecular Weight	353.41 g/mol	[1][4]
CAS Number	1883429-21-7	[1][2][4]
SMILES	<chem>CN(C)CC1=C(OC)C=C(C(C2=C3C=NC=C2)=CN(C)C3=O)C=C1OC</chem>	[4][5]
InChI Key	RBUYFHLQNPJMQM-UHFFFAOYSA-N	[1][2]
logP	2.0	[6]
Solubility @ pH 6.8	>91 µg/mL	[6]
Solubility @ pH 7	>86 µg/mL	[7]
Appearance	White to off-white solid	[4]

Pharmacological Properties and In Vitro Activity

BI-7273 is a highly potent inhibitor of BRD9 and a moderately potent inhibitor of BRD7, demonstrating excellent selectivity against other bromodomain families, particularly the BET family.[7][8]

Table 2: In Vitro Inhibitory Activity of **BI-7273**

Target	Assay	IC ₅₀ (nM)	K _d (nM)	Reference
BRD9	AlphaScreen	19	-	[5][6][7]
BRD9	ITC	-	15	[7]
BRD9	-	-	<1	[6][7]
BRD7	AlphaScreen	117	-	[5][6][7]
BRD7	-	-	<1	[6][7]
BRD4-BD1	AlphaScreen	>100,000	-	[7]
CECR2	DiscoverX	-	88	[6][7]
CECR2	ITC	187	-	[6][7]
FALZ	DiscoverX	-	850	[6][7]

Table 3: Cellular Activity of **BI-7273**

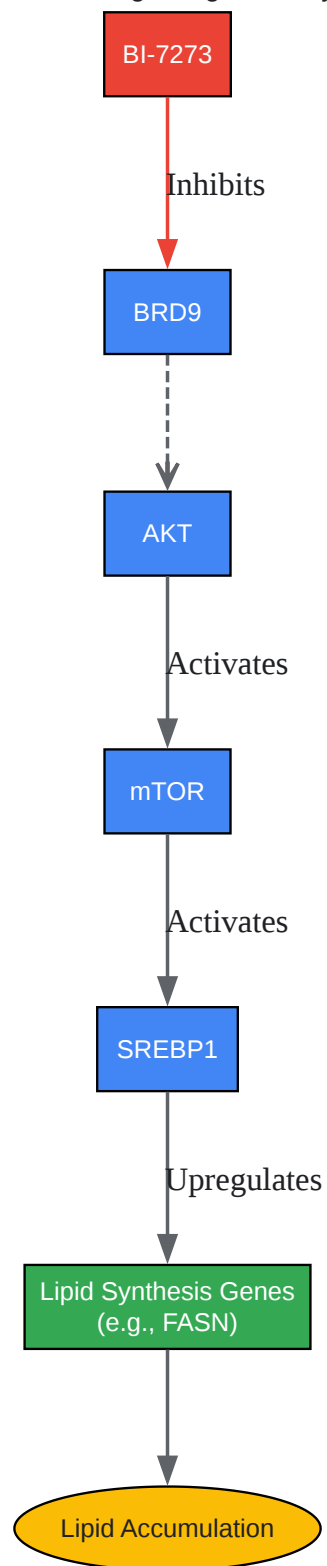
Cell Line	Assay	EC ₅₀ (nM)	Reference
EOL-1	Proliferation	1400	[4][9]

Mechanism of Action and Signaling Pathway

BI-7273 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9. These proteins are components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[7][8] Inhibition of BRD7 and BRD9 by **BI-7273** disrupts the normal function of the SWI/SNF complex, leading to downstream effects on gene transcription.

Recent studies have elucidated a key signaling pathway modulated by **BI-7273**. It has been shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[10][11] This suggests a potential therapeutic application for **BI-7273** in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.[10][11]

BI-7273 Signaling Pathway



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Caption: **BI-7273** inhibits BRD9, leading to downregulation of the AKT/mTOR/SREBP1 pathway and reduced lipid accumulation.

Pharmacokinetics and ADME Profile

BI-7273 exhibits a favorable pharmacokinetic profile, making it suitable for both in vitro and in vivo studies.^{[7][8]} It demonstrates good oral bioavailability and moderate to high permeability.^{[7][8]}

Table 4: In Vitro ADME Properties of **BI-7273**

Parameter	Value	Reference
Caco-2 Permeability (A->B) @ pH 7.4	1.4 x 10 ⁻⁶ cm/s	[7]
Caco-2 Efflux Ratio	26	[7]
Microsomal Stability (% QH, human/mouse/rat)	<24 / 56 / <23	[8]
Plasma Protein Binding (human/mouse/rat)	31% / 44% / 33%	[6]
CYP Inhibition (IC ₅₀ , μM) (3A4, 2C8, 2C9, 2C19, 2D6)	>50	[7]

Table 5: In Vivo Pharmacokinetic Parameters of **BI-7273** in Mice

Parameter	i.v. Dose (5 mg/kg)	p.o. Dose (20 mg/kg)	Reference
Clearance (% QH)	57	-	[6]
Vss (L/kg)	1.6	-	[6]
Mean Residence Time (h)	0.5	-	[6]
t_max_ (h)	-	1.7	[6]
C_max_ (nM)	-	2,970	[6]
Oral Bioavailability (F, %)	-	39	[6]

Experimental Protocols

Detailed experimental protocols for the assays mentioned in this guide can be found in the primary literature. Below is a summary of the key methodologies.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was used to determine the in vitro inhibitory activity of **BI-7273** on BRD7 and BRD9. This bead-based assay measures the interaction between the bromodomain and a biotinylated histone peptide ligand. Inhibition of this interaction by **BI-7273** results in a decrease in the luminescent signal. For detailed assay conditions, refer to the supplementary information in the cited publications.

Isothermal Titration Calorimetry (ITC)

ITC was employed to measure the direct binding affinity (K_d) of **BI-7273** to the BRD9 bromodomain. This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters of the interaction.

Cellular Proliferation Assays

The effect of **BI-7273** on cell proliferation was assessed using various cancer cell lines, such as the eosinophilic leukemia cell line EOL-1.[4][9] Standard methods, such as MTS or CellTiter-Glo assays, can be used to measure cell viability and proliferation after treatment with the compound.

In Vivo Mouse Models

For in vivo studies, **BI-7273** was orally dosed to mice to evaluate its pharmacokinetic properties.[3] For studies investigating its effect on lipid metabolism, a high-fat diet-induced mouse model of NAFLD and obesity was utilized.[10][11]

Selectivity Profile

BI-7273 has been extensively profiled for its selectivity against a broad panel of bromodomains and kinases. It exhibits high selectivity for BRD7 and BRD9 over other bromodomains, including those in the BET family.[7] Screening against a panel of 48 bromodomains revealed that besides BRD9 and BRD7, only CECR2 and FALZ showed a K_d below 1 μM . [6][7] In a screen of 31 kinases, only three (ACVR1, TGFBR1, ACVR2B) showed greater than 43% inhibition at a high concentration of 10 μM , with IC_{50} values all greater than 3.5 μM . [6][7]

Conclusion

BI-7273 is a valuable chemical probe for studying the biological functions of BRD7 and BRD9. Its well-characterized in vitro and in vivo properties, coupled with its high selectivity, make it an excellent tool for target validation and for exploring the therapeutic potential of BRD7/9 inhibition in various diseases, including cancer and metabolic disorders. This guide provides a solid foundation for researchers to design and interpret experiments using **BI-7273**. For further details, it is recommended to consult the cited primary literature.

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